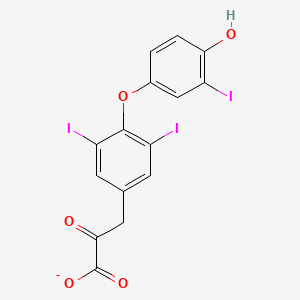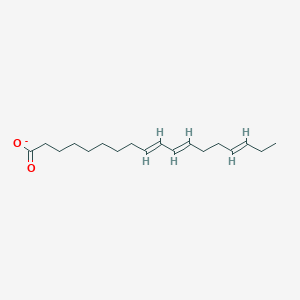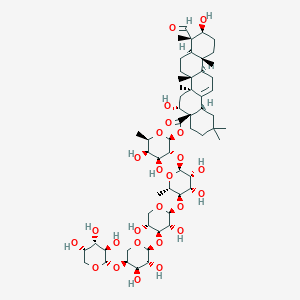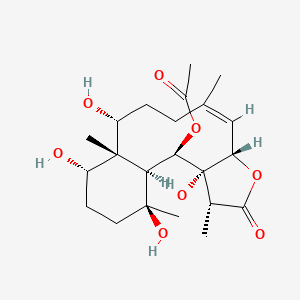
3,5,3'-Triiodothyropyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,3'-triiodothyropyruvate is conjugate base of 3,5,3'-triiodothyropyruvic acid. It is an organoiodine compound and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3,5,3'-triiodothyropyruvic acid.
Applications De Recherche Scientifique
Triiodothyroacetic Acid and Thyroid Hormone Resistance
3,5,3'-Triiodothyroacetic acid (Triac) has shown potential in therapy for resistance to thyroid hormone. It has a higher affinity for the thyroid hormone receptor-beta 1 (TR beta 1) than T3. Triac and 3,5,3'-triiodothyropropionic acid (Triprop) exhibit differential effects on TR beta 1 and TR beta 1 mutants, suggesting potential as specific treatments for patients with thyroid hormone resistance. Transcriptional activation studies in COS-1 cells using rat malic enzyme-TRE fused to thymidine kinase (TK)-chloramphenicol acetyltransferase (CAT) demonstrated Triac's higher maximal activity and lower concentration for 50% induction than T3 for TR beta 1 wt (Takeda, Suzuki, Liu, & Degroot, 1995).
Metabolic Effects in Goldfish
Direct effects of 3,5,3'-Triiodothyronine (T3) on goldfish (Carassius auratus) metabolism were studied using isolated mitochondria from liver and red muscle. T3 significantly increased the oxidation rates of substrates involved in amino acid and carbohydrate metabolism and lipid catabolism. These findings indicate that rapid elevation of substrate oxidation rates by thyroid hormones could be critical in diurnal changes in mitochondrial metabolism (Leary, Barton, & Ballantyne, 1996).
Triac's Transcriptional Regulation
Triac, a naturally occurring triiodothyronine (T3) analog, has been used to treat resistance to thyroid hormone (RTH). Studies comparing Triac and T3 on thyroid hormone response elements (TREs) revealed that Triac is more potent than T3 for transcriptional regulation by TRbeta1 and TRbeta2 isoforms, while regulation by TRalpha1 is equivalent for both ligands. These isoform-specific effects of Triac suggest its favorable use in RTH (Messier & Langlois, 2000).
Triac Therapy in Hyperthyroidism Due to RTH
The effectiveness of 3,5,3'-triiodothyroacetic acid (TRIAC) therapy in treating hyperthyroidism caused by thyroid hormone resistance (RTH) has been demonstrated. A study on a child with RTH showed TRIAC therapy's efficacy in reducing thyroid volume, resolving arrhythmia, and improving attention-deficit hyperactivity disorder (ADHD) symptoms. This suggests TRIAC as a potential therapeutic agent in hyperthyroidism and ADHD associated with RTH (Anzai, Adachi, Sho, Muroya, Asakura, & Onigata, 2012).
Type I Iodothyronine Deiodinase as a Selenocysteine-Containing Enzyme
Type I iodothyronine deiodinase, which plays a significant role in converting thyroxine (T4) to 3,5,3'-triiodothyronine (T3), has been identified as a selenocysteine-containing enzyme. This discovery explains the impaired conversion of T4 to T3 in selenium deficiency, highlighting selenium's essential role in thyroid hormone action (Berry, Banu, & Larsen, 1991).
Propriétés
Formule moléculaire |
C15H8I3O5- |
|---|---|
Poids moléculaire |
648.93 g/mol |
Nom IUPAC |
3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-oxopropanoate |
InChI |
InChI=1S/C15H9I3O5/c16-9-6-8(1-2-12(9)19)23-14-10(17)3-7(4-11(14)18)5-13(20)15(21)22/h1-4,6,19H,5H2,(H,21,22)/p-1 |
Clé InChI |
UZLGNJCPGBOQIB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)C(=O)[O-])I)I)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-[[4-(2-oxolanylmethylamino)-2-quinazolinyl]amino]phenol](/img/structure/B1256147.png)
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide](/img/structure/B1256148.png)





![(2S)-2-[[[5-[[methyl-(phenylmethyl)amino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1256156.png)
![4-[(2E)-2-[1-(4-imidazol-1-ylphenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B1256158.png)
![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-4-pyridinecarboxamide](/img/structure/B1256160.png)



